molecular formula C8H9BrFN B1519232 1-(3-bromo-5-fluorophenyl)-N-methylmethanamine CAS No. 259231-24-8

1-(3-bromo-5-fluorophenyl)-N-methylmethanamine

Cat. No.: B1519232
CAS No.: 259231-24-8
M. Wt: 218.07 g/mol
InChI Key: WPERSHBPVGODCA-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine (CAS: 1513433-14-1) is a secondary amine with the molecular formula C₉H₁₁BrFN and a molecular weight of 232.09 g/mol . Its structure features a bromine atom at the 3-position and a fluorine atom at the 5-position on the phenyl ring, with an N-methylmethanamine side chain. The compound is stored under inert atmospheric conditions to prevent degradation . Its SMILES notation is CN(C)CC1=CC(F)=CC(Br)=C1, highlighting the substitution pattern and methylamine group.

This compound belongs to a broader class of substituted phenylalkylamines, which are pivotal in medicinal chemistry for their roles as intermediates in drug synthesis or as bioactive molecules themselves.

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPERSHBPVGODCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-5-fluorobenzene with methylamine under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or amide derivatives.

  • Substitution: Substitution reactions can occur at the bromine or fluorine positions, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and silver nitrate (AgNO₃) are used for halogen substitution reactions.

Major Products Formed:

  • Oxidation Products: 1-(3-bromo-5-fluorophenyl)ethanone and 1-(3-bromo-5-fluorophenyl)ethanoic acid.

  • Reduction Products: 1-(3-bromo-5-fluorophenyl)ethanamine and 1-(3-bromo-5-fluorophenyl)ethanamide.

  • Substitution Products: 1-(3-iodo-5-fluorophenyl)-N-methylmethanamine and 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine is similar to other halogenated phenyl compounds, such as 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine and 1-(3-iodo-5-fluorophenyl)-N-methylmethanamine. These compounds share structural similarities but differ in their halogen substituents, which can lead to variations in their chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-N-methylmethanamine Derivatives

1-(4-Chlorophenyl)-N-methylmethanamine
  • Structure : Chlorine at the 4-position of the phenyl ring.
  • Synthesis : Prepared via nucleophilic displacement of 4-chlorobenzyl chloride with methylamine .
  • Key Differences :
    • Substituent Position : Chlorine at the para position vs. bromine/fluoro at meta positions in the target compound.
    • Electron Effects : Chlorine’s electron-withdrawing nature may reduce basicity compared to bromine/fluoro combinations.
1-(3-Bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine
  • Structure : Bromo (3-), chloro (5-), and methoxy (2-) substituents on the phenyl ring.
  • Molecular Weight : 264.55 g/mol (vs. 232.09 g/mol for the target compound) .
  • Impact of Methoxy Group : Enhances lipophilicity and may influence metabolic stability.
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine
  • Structure : Fluoro (3-) and trifluoromethyl (5-) groups.
  • CAS : 1093079-61-8; Molecular Formula: C₉H₉F₄N .
  • Key Differences :
    • The trifluoromethyl group increases hydrophobicity and metabolic resistance compared to bromo/fluoro substituents.
    • Higher fluorine content may enhance binding to hydrophobic pockets in biological targets.

Ethylamine Derivatives

1-(3-Chlorophenyl)-N-methylethanamine
  • Structure : Ethylamine backbone with a 3-chlorophenyl group.
  • CAS : 149529-99-7; Molecular Formula: C₉H₁₂ClN .
  • Chlorine’s electronegativity vs. bromine/fluoro affects electronic distribution.

Pharmacologically Active Analogs

Vonoprazan (TAK-438)
  • Structure : 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate.
  • Application : Potassium-competitive acid blocker (P-CAB) for treating acid-related diseases .
  • Key Contrasts: Incorporates a pyrrole ring and sulfonyl group, enabling reversible binding to H⁺/K⁺-ATPase. Longer plasma half-life (~7 hours) compared to non-pyrrole derivatives .
KFP-H008
  • Structure : 1-(5-(1H-indol-5-yl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine.
  • Activity : Potent, pH-independent inhibition of gastric acid secretion .
  • Comparison :
    • Indole and sulfonyl groups enhance target affinity and duration of action vs. simpler phenylalkylamines.

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine C₉H₁₁BrFN 232.09 3-Br, 5-F, N-methyl Intermediate; potential P-CAB analog
1-(4-Chlorophenyl)-N-methylmethanamine C₈H₁₀ClN 155.63 4-Cl, N-methyl Synthetic intermediate
Vonoprazan (TAK-438) C₁₇H₁₆FN₃O₂S 345.39 Pyrrole, sulfonyl, 2-F Acid secretion inhibitor
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine C₉H₉F₄N 207.17 3-F, 5-CF₃ High lipophilicity

Research Implications

  • Safety Profile : The target compound’s hazard statements (H302, H315, H319, H335) suggest moderate toxicity, comparable to other halogenated phenylalkylamines .
  • Synthetic Utility : Its bromo/fluoro groups make it a versatile intermediate for cross-coupling reactions, unlike methoxy or trifluoromethyl-containing analogs .

Biological Activity

1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

  • Molecular Formula : C9H10BrF
  • Molecular Weight : 217.08 g/mol
  • CAS Number : 259231-24-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the bromine and fluorine substituents enhances the compound's lipophilicity and binding affinity to various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.

Biological Activities

  • Antimicrobial Activity
    • Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
    • Case Study : A related compound demonstrated a minimum inhibitory concentration (MIC) of ≤ 0.25 µg/mL against MRSA, suggesting that this compound may possess similar efficacy .
  • Anticancer Properties
    • Research has shown that structurally related compounds can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
    • Mechanism : The compound may activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death in cancer cells.
  • Neurotransmitter Modulation
    • The compound is hypothesized to interact with serotonin and dopamine receptors, which could be beneficial in treating mood disorders or neurodegenerative diseases.
    • Research Findings : Analogous compounds have shown potential in enhancing serotonin receptor activity, which is crucial for mood regulation.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA
AnticancerInduces apoptosis in cancer cells
Neurotransmitter ModulationPotential modulation of serotonin receptors

Case Studies

  • Antimicrobial Efficacy Against MRSA
    • In a recent study, derivatives of N-methylmethanamine were screened for their antimicrobial properties. The results indicated significant activity against MRSA strains, supporting the hypothesis that this compound could be developed as an antimicrobial agent .
  • Cancer Cell Line Studies
    • A study involving various cancer cell lines demonstrated that compounds with similar structures to this compound inhibited cell growth significantly, suggesting a promising avenue for cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-bromo-5-fluorophenyl)-N-methylmethanamine
Reactant of Route 2
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1-(3-bromo-5-fluorophenyl)-N-methylmethanamine

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